molecular formula C11H11ClN2O2 B15275777 Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate

Katalognummer: B15275777
Molekulargewicht: 238.67 g/mol
InChI-Schlüssel: BMVJKXFXCCERKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, making it a unique and interesting molecule for scientific research.

Vorbereitungsmethoden

The synthesis of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. One common route involves the reaction of 4-chloroindole with glycine methyl ester in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

    Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.

Analyse Chemischer Reaktionen

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new molecules with potential therapeutic properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in studies related to cell signaling pathways and gene expression.

    Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential to treat various diseases, including cancer, inflammation, and infectious diseases.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and signaling pathways.

    Pathways Involved: The exact pathways involved depend on the specific biological context. For example, the compound may inhibit the activity of kinases involved in cell proliferation or modulate the activity of receptors involved in inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate can be compared with other indole derivatives:

    Similar Compounds: Some similar compounds include Methyl 2-amino-2-(1H-indol-3-yl)acetate, 4-chloro-1H-indole-3-carboxylic acid, and 2-amino-3-(4-chlorophenyl)propanoic acid.

    Uniqueness: The presence of both the amino and chlorine substituents on the indole ring makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.

Eigenschaften

Molekularformel

C11H11ClN2O2

Molekulargewicht

238.67 g/mol

IUPAC-Name

methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3

InChI-Schlüssel

BMVJKXFXCCERKW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1=CNC2=C1C(=CC=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.